n-Hexylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound with the molecular formula and is classified as an alkylcarbamic acid biphenyl ester. This compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure features a biphenyl moiety, which is significant in its biological activity, particularly as it relates to the inhibition of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids and related compounds.
The compound is derived from the combination of n-hexylcarbamic acid and biphenyl-3-yl alcohol. It falls under the broader category of carbamic acid esters, which are known for their diverse biological activities. The classification of n-Hexylcarbamic Acid Biphenyl-3-yl Ester can be further detailed as follows:
The synthesis of n-Hexylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction between n-hexylcarbamic acid and biphenyl-3-ol. This can be achieved through standard esterification techniques, which may include:
The reaction mechanism involves nucleophilic attack by the hydroxyl group of biphenyl-3-ol on the carbonyl carbon of n-hexylcarbamic acid, leading to the formation of an ester bond with the release of water as a by-product.
Key structural data includes:
n-Hexylcarbamic Acid Biphenyl-3-yl Ester participates in various chemical reactions, particularly those involving hydrolysis and enzymatic interactions:
The hydrolysis reaction can be represented as:
The mechanism of action for n-Hexylcarbamic Acid Biphenyl-3-yl Ester primarily revolves around its role as an inhibitor of fatty acid amide hydrolase. This enzyme is responsible for breaking down endocannabinoids such as anandamide. By inhibiting this enzyme, the compound increases the levels of endocannabinoids in the body, potentially leading to enhanced analgesic effects.
The inhibition process involves:
n-Hexylcarbamic Acid Biphenyl-3-yl Ester exhibits several notable physical properties:
Key chemical properties include:
Relevant data includes:
n-Hexylcarbamic Acid Biphenyl-3-yl Ester has potential applications in scientific research, particularly in pharmacology and medicinal chemistry:
Fatty acid amide hydrolase is an integral membrane serine hydrolase responsible for the termination of endocannabinoid signaling. It catalyzes the hydrolysis of bioactive lipid amides, including the endogenous cannabinoid receptor agonist N-arachidonoylethanolamine (anandamide) and other neuromodulatory fatty acid ethanolamides like N-oleoylethanolamide and N-palmitoylethanolamide [1] [6]. FAAH functions as the primary catabolic regulator for these signaling molecules, with knockout studies demonstrating >15-fold elevations in tissue levels of fatty acid amides and consequent analgesic and anti-inflammatory phenotypes [6].
Therapeutic FAAH inhibition elevates anandamide concentrations selectively at sites of release, activating cannabinoid type 1 and type 2 receptors while avoiding the psychotropic effects associated with direct receptor agonists. This approach modulates physiological processes including nociception, inflammation, and emotional responses [1] [2]. In Alzheimer's disease pathology, FAAH overexpression correlates with amyloid-beta accumulation and neuroinflammation, while preclinical models demonstrate that FAAH inhibitors reduce neurotoxicity, mitigate neuroinflammatory responses, and improve cognitive performance [2]. FAAH inhibition also shows therapeutic potential in peripheral tissues, where enhanced endocannabinoid signaling reduces pain transmission without central nervous system penetration [4] [6].
Table 1: Primary FAAH Substrates and Their Physiological Roles
| Substrate | Primary Physiological Functions | Therapeutic Implications of Elevated Levels |
|---|---|---|
| Anandamide (AEA) | Endocannabinoid receptor activation (CB1/CB2); neuroprotection; pain modulation | Analgesia; neuroprotection; reduced inflammation |
| N-Oleoylethanolamide (OEA) | Peroxisome proliferator-activated receptor alpha (PPAR-α) activation; satiety signaling | Metabolic regulation; anti-inflammatory effects |
| N-Palmitoylethanolamide (PEA) | PPAR-α activation; mast cell stabilization; glial cell modulation | Anti-inflammatory; neuroprotective; analgesic effects |
| Oleamide | Sleep induction; gap junction modulation; GABAA receptor modulation | Sedative effects; modulation of neuronal excitability |
The structural development of O-arylcarbamate FAAH inhibitors originated from α-keto heterocycle scaffolds but evolved toward carbamate-based irreversible inhibitors with enhanced potency and selectivity. Early compounds like URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester) established the core pharmacophore: 1) a carbamate warhead for serine nucleophilic attack (Ser241 in human FAAH), 2) a lipophilic group (typically cyclohexyl) occupying the acyl chain-binding channel, and 3) a biphenyl-3-yl moiety directing the carbamate into the active site [3] [4]. URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) incorporated a distal meta-carbamoyl group, enhancing potency (pIC50 = 8.34) and influencing physicochemical properties [3] [4].
Critical structure-activity relationship studies revealed that modifications to the N-alkyl chain profoundly influence stability and distribution. Systematic investigation of alkylcarbamic acid biphenyl-3-yl esters demonstrated that steric shielding of the carbamate carbonyl governs hydrolytic stability in plasma. Specifically, secondary or tertiary N-alkyl substituents increase resistance to esterase-mediated hydrolysis compared to primary alkyl chains [3]. This is quantified by hydrolysis half-lives (t₁/₂) in rat plasma, where branched chains like the tert-butyl analog (compound 10, t₁/₂ = 183.3 min) confer greater stability than linear analogs like the methyl derivative (compound 3, t₁/₂ = 3.8 min) [3]. Solvent accessible surface area calculations confirm that bulky substituents sterically protect the carbamate from hydrolytic enzymes [3].
Peripherally restricted analogs emerged through strategic biphenyl modifications. URB937 (cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester) combines a distal carbamoyl group with a proximal para-hydroxyl, creating a substrate for the ABCG2 efflux transporter that limits central nervous system penetration while maintaining potent peripheral FAAH inhibition (ED50 = 0.2 mg/kg in liver) [4]. This "efflux substrate" strategy was refined in SAR studies, yielding compound 35 (cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester) with optimized positioning of hydrogen-bond donors for enhanced peripheral restriction [4].
Table 2: Evolution of Key O-Biphenyl-3-yl Carbamate FAAH Inhibitors
| Compound | R¹ (Distal Ring) | R² (Proximal Ring) | N-Alkyl | Key Properties |
|---|---|---|---|---|
| URB524 | H | H | Cyclohexyl | Initial lead; pIC50 = 7.20; moderate plasma stability (t₁/₂ = 42.7 min) [3] |
| URB597 | CONH₂ | H | Cyclohexyl | Enhanced potency (pIC50 = 8.34); improved liver S9 stability (t₁/₂ = 58.7 min) [3] |
| URB694 | H | OH | Cyclohexyl | Brain-penetrant; pIC50 = 7.18 [4] |
| URB937 (3) | CONH₂ | OH (position 6) | Cyclohexyl | ABCG2 substrate; peripherally restricted; liver ED50 = 0.2 mg/kg [4] |
| Compound 35 | CONH₂ | OH (position 5) | Cyclohexyl | Optimized peripheral restriction; potent peripheral FAAH inhibition [4] |
n-Hexylcarbamic acid biphenyl-3-yl ester (chemical structure: biphenyl-3-yl N-hexylcarbamate) occupies a distinct niche within the alkylcarbamate series as a tool compound for investigating the impact of linear N-alkyl chains on FAAH inhibition and stability. This compound features an unbranched six-carbon aliphatic chain directly attached to the carbamate nitrogen, contrasting with the cyclohexyl group prevalent in URB analogs [3]. Its primary research utility stems from its balanced physiochemical and inhibitory profile within the homologous series of primary alkylcarbamates.
Experimental data place this compound at a steric optimum for primary alkyl chains. In systematic stability assessments, it exhibited a plasma hydrolysis half-life (t₁/₂ = 20.0 min) significantly longer than shorter-chain analogs (methyl: t₁/₂ = 3.8 min; ethyl: t₁/₂ = 7.5 min) but shorter than branched or tertiary analogs (e.g., tert-butyl: t₁/₂ = 183.3 min) [3]. This intermediate stability reflects a trade-off between steric protection of the carbamate and metabolic vulnerability inherent to linear alkyl chains. Its FAAH inhibitory potency (pIC50 = 6.28) is moderate compared to URB597 (pIC50 = 8.34), indicating that the linear hexyl chain is suboptimal for occupying the FAAH acyl-binding pocket compared to cyclohexyl or adamantyl groups [3].
The hexyl analog serves as a critical comparator in medicinal chemistry studies exploring chain length effects. Research demonstrates that increasing linear alkyl chain length from methyl to butyl progressively enhances inhibitory potency, likely through improved hydrophobic interactions within the acyl channel, with the hexyl derivative approaching this plateau [3]. Beyond six carbons, potency gains diminish, potentially due to suboptimal channel filling or increased conformational flexibility. This compound also exemplifies how subtle carbamate modifications influence distribution; lacking polar distal/proximal substitutions, it displays greater passive membrane permeability and likely broader tissue distribution than peripherally restricted analogs like URB937 [3] [4].
Table 3: Properties of n-Hexylcarbamic Acid Biphenyl-3-yl Ester and Key Comparators
| Property | n-Hexylcarbamic Acid Biphenyl-3-yl Ester | URB597 (Cyclohexyl) | Methyl Analog | tert-Butyl Analog |
|---|---|---|---|---|
| FAAH pIC50 | 6.28 [3] | 8.34 [3] | 4.86 [3] | 5.39 [3] |
| Plasma t₁/₂ (min) | 20.0 [3] | 33.0 [3] | 3.8 [3] | 183.3 [3] |
| Liver S9 t₁/₂ (min) | 1.9 [3] | 58.7 [3] | 7.4 [3] | >99% remaining [3] |
| Key Structural Traits | Linear C6 chain; no biphenyl substituents | Cyclohexyl; distal carbamoyl | Smallest alkyl chain | Bulky branched chain |
| Research Application | Chain length SAR; stability-structure study | Potency benchmark | Metabolic liability model | Stability optimization |
In contemporary research, this compound provides insights into structure-metabolism relationships. Its moderate plasma stability and susceptibility to hepatic degradation (Liver S9 t₁/₂ = 1.9 min) highlight the vulnerability of linear primary carbamates to esterases amidase activity [3]. This metabolic profile informs the design of metabolically stabilized analogs, often through introduction of N-branching or incorporation of electron-donating substituents on the biphenyl rings to sterically or electronically shield the carbamate linkage. Consequently, while not a clinical candidate itself, n-hexylcarbamic acid biphenyl-3-yl ester remains a valuable chemical probe for elucidating the interplay between alkyl chain architecture, FAAH affinity, and pharmacokinetic resilience in carbamate-based inhibitor design.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8